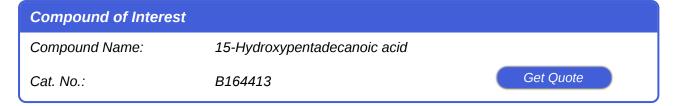


Spectroscopic Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **15-hydroxypentadecanoic acid**, a long-chain omega-hydroxy fatty acid.[1] The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including its role as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals and other organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **15-hydroxypentadecanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectroscopic Data for 15-Hydroxypentadecanoic Acid



Chemical Shift (δ) ppm	Assignment
179.3	C-1 (COOH)
63.1	C-15 (CH ₂ OH)
34.2	C-2
32.8	C-14
29.7	Methylene Chain
29.6	Methylene Chain
29.5	Methylene Chain
29.4	Methylene Chain
29.2	Methylene Chain
29.1	Methylene Chain
25.7	C-3
24.7	C-13

Note: Data obtained from publicly available spectral databases. The specific solvent used was CDCl₃.

While specific ¹H NMR data for the free acid is not readily available in the searched literature, the proton chemical shifts can be predicted based on the structure and data from similar long-chain fatty acids. The protons of the methylene groups in the long chain would appear as a complex multiplet around 1.2-1.6 ppm. The protons alpha to the carboxylic acid (C-2) would be expected around 2.3 ppm as a triplet. The protons on the carbon bearing the hydroxyl group (C-15) would likely resonate around 3.6 ppm as a triplet. The acidic proton of the carboxylic acid would appear as a broad singlet at a variable chemical shift, typically above 10 ppm.

Infrared (IR) Spectroscopy

Table 2: Attenuated Total Reflectance (ATR)-IR Absorption Bands for **15-Hydroxypentadecanoic Acid**



Wavenumber (cm⁻¹)	Assignment	Functional Group
2916	C-H stretch (asymmetric)	Alkane
2849	C-H stretch (symmetric)	Alkane
1700	C=O stretch	Carboxylic Acid
1471	C-H bend (scissoring)	Alkane
1412	O-H bend	Carboxylic Acid
1298	C-O stretch	Carboxylic Acid
1060	C-O stretch	Primary Alcohol
940	O-H bend (out-of-plane)	Carboxylic Acid
720	C-H rock	Alkane (long chain)

Note: This data is compiled from publicly available ATR-IR spectra and general knowledge of characteristic IR absorptions for the functional groups present.[2][3][4][5][6][7][8]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data (GC-MS) for 15-Hydroxypentadecanoic Acid

m/z	Interpretation
258	[M] ⁺ (Molecular Ion)
240	[M-H ₂ O] ⁺
98	Common fragment for long-chain fatty acids
55	Common fragment for long-chain hydrocarbons

Note: Fragmentation patterns can be complex and may vary depending on the ionization technique and energy. The data presented are characteristic fragments observed in GC-MS analysis.



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **15-hydroxypentadecanoic acid**.

Methodology:

- Sample Preparation: Dissolve 10-20 mg of **15-hydroxypentadecanoic acid** in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative ¹H NMR, a known amount of an internal standard may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger sample concentration (50-100 mg) may be required for ¹³C NMR to obtain a spectrum in a reasonable time.
 - Employ a standard pulse program with a sufficient relaxation delay.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).



Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **15-hydroxypentadecanoic acid** using ATR-IR spectroscopy.

Methodology:

- Sample Preparation: Place a small amount of the solid 15-hydroxypentadecanoic acid sample directly onto the diamond crystal of the ATR accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **15- hydroxypentadecanoic acid** using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

 Derivatization: For GC-MS analysis, the carboxylic acid and hydroxyl groups are often derivatized to increase volatility and thermal stability. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).



- Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
- Gas Chromatography:
 - Inject the derivatized sample into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Employ a temperature program that allows for the separation of the analyte from any impurities.
- Mass Spectrometry:
 - As the analyte elutes from the GC column, it enters the MS source where it is ionized by electron impact.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of ω-hydroxy fatty acids often involves cleavages near the hydroxyl and carboxyl groups, as well as characteristic fragmentation of the long hydrocarbon chain.[9]

Visualization of Key Structural Features

The following diagram illustrates the key functional groups of **15-hydroxypentadecanoic acid** that are central to the interpretation of its spectroscopic data.

Caption: Key functional groups of **15-hydroxypentadecanoic acid** and their corresponding spectroscopic analysis techniques.

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